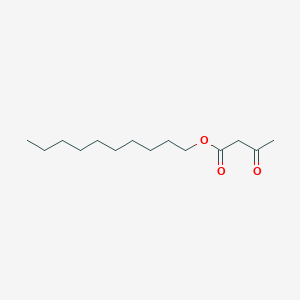
Decyl 3-oxobutanoate
Overview
Description
Decyl 3-oxobutanoate is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decyl 3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyl 3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : Decyl 3-oxobutanoate and related compounds have been synthesized for various applications. For example, in a study by Neeland et al. (1987), 3-Oxo-13-tetradecanolide, a compound related to Decyl 3-oxobutanoate, was synthesized, demonstrating applications in creating complex molecular structures (Neeland, Ounsworth, Sims, & Weiler, 1987).
Chemical Reactions and Derivatives : The compound has been used to study various chemical reactions. Hutchinson et al. (1998) explored the alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate, showing the potential of Decyl 3-oxobutanoate derivatives in synthesizing selectively fluorinated systems (Hutchinson, Sandford, & Vaughan, 1998).
Microbial Applications : The reduction of alkyl 3-oxobutanoates, including Decyl 3-oxobutanoate, has been studied using microorganisms. Salvi and Chattopadhyay (2004) demonstrated the enantioselective reduction of these compounds using the fungus Rhizopus arrhizus (Salvi & Chattopadhyay, 2004).
Organic Synthesis and Catalysis : The compound has roles in organic synthesis and catalysis. Kiyani and Ghorbani (2015) used ethyl 3-oxobutanoate, a related compound, in a boric acid-catalyzed multi-component reaction, highlighting its utility in organic synthesis (Kiyani & Ghorbani, 2015).
Material Science Applications : Decyl 3-oxobutanoate derivatives have been used in material science, particularly in the deposition of films. Hwang et al. (1996) used bis(alkyl 3-oxobutanoato)copper(II) compounds, including derivatives of Decyl 3-oxobutanoate, to deposit copper films (Hwang, Choi, & Shim, 1996).
Pharmaceutical Applications : Some studies have investigated the potential of Decyl 3-oxobutanoate derivatives in pharmaceutical applications. Pulina et al. (2022) explored the psychotropic activity of certain derivatives, revealing various effects and contributing to the understanding of the relationship between chemical structure and biological activity (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
properties
IUPAC Name |
decyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYRHCSVWOLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



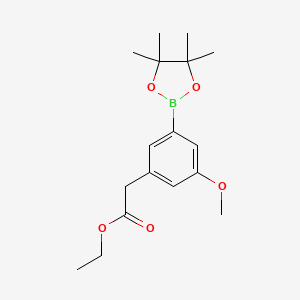
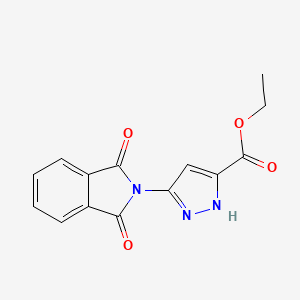
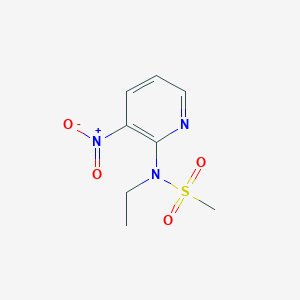
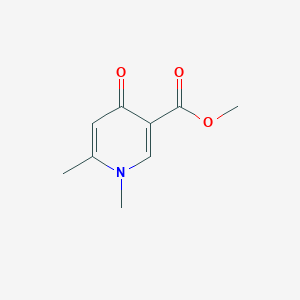

![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)

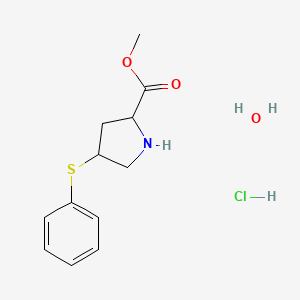


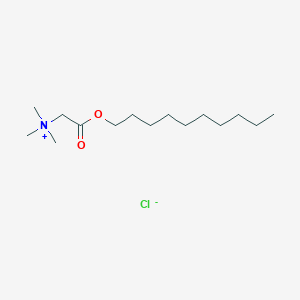

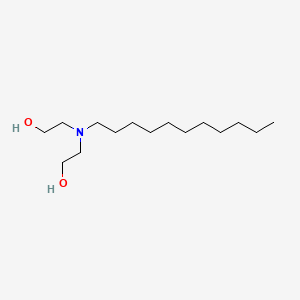
![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)